LEAD THIOSULFATE

Übersicht

Beschreibung

Lead thiosulfate is an inorganic compound with the chemical formula ( \text{PbS}_2\text{O}_3 ) It is a salt of thiosulfuric acid and lead

Vorbereitungsmethoden

Lead thiosulfate can be synthesized through several methods:

Synthetic Routes: One common method involves the reaction of lead nitrate with sodium thiosulfate in an aqueous solution. The reaction proceeds as follows[ \text{Pb(NO}_3\text{)}_2 + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{PbS}_2\text{O}_3 + 2\text{NaNO}_3 ] This reaction typically occurs at room temperature and results in the formation of this compound as a precipitate.

Industrial Production Methods: Industrially, this compound can be produced by reacting lead oxide with thiosulfuric acid under controlled conditions. This method ensures a higher yield and purity of the compound.

Analyse Chemischer Reaktionen

Lead thiosulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to lead sulfate and sulfur dioxide in the presence of an oxidizing agent such as hydrogen peroxide. [ \text{PbS}_2\text{O}_3 + \text{H}_2\text{O}_2 \rightarrow \text{PbSO}_4 + \text{SO}_2 + \text{H}_2\text{O} ]

Reduction: In the presence of reducing agents, this compound can be reduced to lead sulfide and sulfur. [ \text{PbS}_2\text{O}_3 + \text{H}_2 \rightarrow \text{PbS} + \text{S} + \text{H}_2\text{O} ]

Substitution: this compound can undergo substitution reactions with halides to form lead halides and thiosulfate salts. [ \text{PbS}_2\text{O}_3 + 2\text{NaCl} \rightarrow \text{PbCl}_2 + \text{Na}_2\text{S}_2\text{O}_3 ]

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Thermal Decomposition

Thermal Decomposition : The thermal stability of lead thiosulfate has been extensively studied. Research indicates that its decomposition involves the rupture of sulfur-sulfur bonds, leading to radical formation. The presence of lead sulfide enhances the reaction rate, showcasing the compound's unique chemical behavior under heat .

| Property | Description |

|---|---|

| Decomposition Mechanism | Rupture of S-S bond, formation of radicals |

| Influencing Factors | Presence of lead sulfide increases reaction rate |

Industrial Applications

1. Photographic Fixative : this compound has been used in photography as a fixing agent. Its ability to stabilize images by removing unreacted silver halides makes it valuable in traditional photographic processes.

2. Mining Industry : The compound plays a crucial role in the mining sector, particularly in the extraction of metals like gold and silver. It is employed to remove cyanide from mining effluents, thus mitigating environmental impacts .

Medical Applications

This compound's medical applications are primarily derived from its relationship with sodium thiosulfate, which shares similar properties.

1. Treatment of Heavy Metal Poisoning : this compound has been investigated for its efficacy in treating lead poisoning. Case studies have documented successful treatment outcomes where intravenous administration led to significant recovery in patients suffering from chronic lead exposure .

2. Calciphylaxis Treatment : Sodium thiosulfate, a related compound, has been utilized in treating calciphylaxis—a rare but serious condition affecting patients with kidney disease. Case studies highlight varying degrees of success, with some patients experiencing significant wound healing following treatment .

Heavy Metal Poisoning

A notable case involved the use of sodium thiosulfate in treating chronic lead poisoning at a major mining site in Australia. Patients receiving intravenous injections showed marked improvement, underscoring the potential therapeutic role of thiosulfates in heavy metal detoxification .

Calciphylaxis

In a systematic review of sodium thiosulfate for calciphylaxis treatment, several case studies were analyzed:

- Case Study by New et al. (2011) : Four out of five patients exhibited wound resolution after treatment.

- Case Study by Mallett et al. (2012) : Documented complete healing of lesions without recurrence.

- Case Study by Mataic and Bastani (2006) : Initial improvement was noted; however, complications arose due to poor compliance leading to sepsis and subsequent mortality .

Wirkmechanismus

The mechanism of action of lead thiosulfate involves its interaction with metal ions to form stable complexes. This property is particularly useful in the extraction of metals from ores. The compound binds to metal ions, facilitating their dissolution and subsequent recovery. Additionally, this compound can interact with cellular components, potentially affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Lead thiosulfate can be compared with other thiosulfate compounds, such as:

Sodium Thiosulfate: Unlike this compound, sodium thiosulfate is widely used in medicine for the treatment of cyanide poisoning and in photography as a fixer.

Ammonium Thiosulfate: This compound is commonly used in fertilizers and as a leaching agent in the mining industry.

Potassium Thiosulfate: Similar to ammonium thiosulfate, it is used in agriculture and as a reagent in various chemical processes.

This compound is unique due to its specific interactions with lead ions, which confer distinct chemical properties and applications .

Biologische Aktivität

Lead thiosulfate (PbS₂O₃) is a compound that has garnered attention due to its potential biological activity and applications in various fields, including environmental science and medicine. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and implications for health and environmental safety.

This compound is a salt formed from lead and thiosulfate ions. It is important to note that lead, as a heavy metal, poses significant toxicity risks. However, thiosulfate itself has been studied for its biological activity, particularly in relation to sulfur metabolism and antioxidant properties.

Mechanisms of Action:

- Antioxidant Activity: Thiosulfate can act as an antioxidant by scavenging reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases.

- Hydrogen Sulfide Release: this compound can release hydrogen sulfide (H₂S), a gasotransmitter involved in numerous physiological processes, including vasodilation and angiogenesis. This mechanism suggests potential therapeutic applications in cardiovascular health .

1. Cellular Protection

This compound has been shown to protect cells from oxidative damage. In studies involving rat models, it was observed that administration of thiosulfate reduced cellular hydrogen peroxide levels and maintained superoxide dismutase activity, highlighting its role in cellular defense mechanisms against oxidative stress .

2. Angiogenesis and Vascular Repair

Research indicates that sodium thiosulfate (STS), closely related to this compound, stimulates angiogenesis—an essential process for wound healing and tissue regeneration. In animal models of hindlimb ischemia, STS enhanced vascular recovery by promoting neovascularization and increasing capillary density . These findings suggest that this compound may have similar effects due to its chemical properties.

Case Study 2: Environmental Toxicity

Lead compounds are known for their toxicity in biological systems. A study focused on the detection of lead ions using sodium thiosulfate demonstrated that while lead disrupts cellular functions, the use of thiosulfate can mitigate some toxic effects by facilitating the removal of lead from biological samples . This highlights the dual nature of this compound as both a toxic agent and a potential therapeutic compound when used correctly.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1 below:

| Study | Findings | Implications |

|---|---|---|

| Sen et al. (2021) | Thiosulfate scavenges superoxide in myocardial tissue | Potential use in heart failure treatments |

| Tokuda et al. (2022) | Thiosulfate improves survival post-LPS challenge | Suggests anti-inflammatory properties |

| Jackson et al. (2020) | Enzymatic metabolism of thiosulfate leads to H₂S production | Implications for vascular health |

Eigenschaften

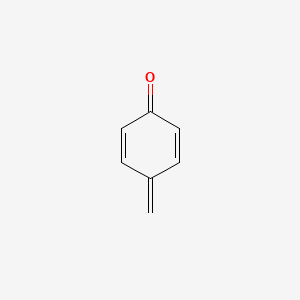

IUPAC Name |

4-methylidenecyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c1-6-2-4-7(8)5-3-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPNKYLDSDFUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C=CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30950569 | |

| Record name | p-Quinonemethide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-87-4, 27890-67-1 | |

| Record name | p-Quinonemethide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinone methide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Cyclohexadien-1-one, 6-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027890671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Quinonemethide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINONE METHIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9FUL88GTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.